3-butyramido-N-(4-fluorophenyl)benzofuran-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 3-butyramido-N-(4-fluorophenyl)benzofuran-2-carboxamide involves several steps, typically starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
3-butyramido-N-(4-fluorophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Aromatic substitution reactions can occur, particularly on the benzofuran ring, using reagents such as halogens or nitrating agents.
Scientific Research Applications
3-butyramido-N-(4-fluorophenyl)benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems, including its potential as an anti-tumor or antibacterial agent.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as a drug lead compound for treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 3-butyramido-N-(4-fluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological activity being studied. For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
3-butyramido-N-(4-fluorophenyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxamide: Lacks the butyramido and 4-fluorophenyl groups, which may result in different biological activities.
N-(4-fluorophenyl)benzofuran-2-carboxamide: Similar structure but without the butyramido group, potentially altering its chemical and biological properties.
3-butyramido-benzofuran-2-carboxamide: Lacks the 4-fluorophenyl group, which may affect its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(butanoylamino)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-5-16(23)22-17-14-6-3-4-7-15(14)25-18(17)19(24)21-13-10-8-12(20)9-11-13/h3-4,6-11H,2,5H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJANQPFWUDDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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